S-Isopropyl chlorothioformate

Catalog No.
S1506262
CAS No.
13889-93-5
M.F
C4H7ClOS
M. Wt
138.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Isopropyl chlorothioformate

CAS Number

13889-93-5

Product Name

S-Isopropyl chlorothioformate

IUPAC Name

S-propan-2-yl chloromethanethioate

Molecular Formula

C4H7ClOS

Molecular Weight

138.62 g/mol

InChI

InChI=1S/C4H7ClOS/c1-3(2)7-4(5)6/h3H,1-2H3

InChI Key

RQBXSTFDPJDJDH-UHFFFAOYSA-N

SMILES

CC(C)SC(=O)Cl

Canonical SMILES

CC(C)SC(=O)Cl

Solvolysis Studies

Specific Scientific Field: Physical Chemistry, Theoretical and Computational Chemistry

Summary of the Application: S-Isopropyl chlorothioformate is used in solvolysis studies to understand the effects of solvent on reaction rates .

Methods of Application or Experimental Procedures: The extended Grunwald-Winstein equation is applied to the solvolysis of isopropyl chlorothioformate. This equation correlates the specific rates of solvolysis in a given solvent and in the standard solvent (80% ethanol), and includes terms governed by the sensitivity to changes in the solvent ionizing power and solvent nucleophilicity .

Results or Outcomes: The correlation of the solvent effects results in a sensitivity value of 0.38 towards changes in solvent nucleophilicity (l) and a sensitivity value of 0.72 towards changes in solvent ionizing power (m). This indicates a favorable predisposition towards a modest rear-side nucleophilic solvation of a developing carbocation .

Synthesis of Levulinate and a-type Carrageenan

Specific Scientific Field: Organic Synthesis

Summary of the Application: S-Isopropyl chlorothioformate is used as a ligand in organic synthesis. It can be used to synthesize levulinate and a-type carrageenan, which are polymers with commercial applications .

Results or Outcomes: The outcomes of this application are the synthesis of levulinate and a-type carrageenan, which have various commercial applications .

S-Isopropyl chlorothioformate, also known as isopropyl chloroformate, is a colorless and volatile liquid with a pungent odor. It is classified as a corrosive chemical, exhibiting hazardous properties upon exposure. The compound has a boiling point of approximately 105 °C and a density of 0.892 g/mL at 25 °C. It is highly flammable and reacts with moisture, producing hydrogen chloride and isopropyl alcohol, which can lead to dangerous situations if not handled correctly .

  • Toxicity: Potential for irritation or harm upon contact with skin, eyes, or inhalation.
  • Reactivity: Likely to react with various chemicals, including water and alcohols.
  • Flammability: Information on flammability is not available, but caution is advised when handling organic compounds.

  • Hydrolysis: When exposed to water, it reacts to form isopropyl alcohol and hydrogen chloride. The hydrolysis process can yield chloroformic acid, a strong acid .
  • Reactivity with Metals: This compound can attack many metals, especially in humid environments, leading to potential corrosion issues .
  • Decomposition: Upon heating or in contact with acids, it decomposes to release toxic fumes including hydrogen chloride and phosgene .

The biological activity of S-Isopropyl chlorothioformate is primarily characterized by its toxicity. Acute exposure can lead to severe respiratory issues, skin burns, and eye damage. Inhalation can cause pulmonary edema, which may manifest hours after exposure. Long-term exposure could result in chronic health effects such as lung tissue damage or sensitization leading to allergic reactions .

Studies indicate that S-Isopropyl chlorothioformate interacts vigorously with various substances:

  • Water: Produces hydrogen chloride and alcohol.
  • Strong Oxidizers: Reacts violently, posing significant safety risks.
  • Ethers: May react explosively when mixed with diisopropyl ether or other ethers in the presence of metal salts .

S-Isopropyl chlorothioformate shares similarities with several other compounds in its class:

Compound NameCAS NumberKey Characteristics
Ethyl chloroformate109-61-5Similar reactivity; used as an alkylating agent
Methyl chloroformate115-10-6More volatile; used in similar synthetic pathways
Benzyl chloroformate118-56-9Aromatic compound; used in organic synthesis

Uniqueness

S-Isopropyl chlorothioformate is distinguished by its specific reactivity profile and applications in polymerization processes compared to its counterparts. Its unique toxicity and corrosiveness also set it apart from related compounds, necessitating stringent handling protocols .

S-Isopropyl chlorothioformate exhibits distinct physical characteristics that influence its reactivity. Key properties include:

PropertyValueSource
Boiling Point44–44°C (20 mmHg)
Density1.116 g/mL (25°C)
Refractive Index (n₂₀/D)1.4738
Flash Point25.0±11.8°C
Molecular Weight138.62 g/mol
LogP2.48680

The compound is a colorless, volatile liquid with a pungent odor. Its density and boiling point under reduced pressure highlight its stability under controlled conditions.

Synthesis Methods

S-Isopropyl chlorothioformate is synthesized via the reaction of phosgene with 2-propanethiol (isopropyl mercaptan). This method was first reported by Bretschneider and Haas in 1950:

Reaction Scheme

Phosgene (COCl₂) + 2-Propanethiol (C₃H₇SH) → S-Isopropyl Chlorothioformate + HCl  

The reaction proceeds under controlled conditions to minimize side reactions. Phosgene’s dual role as a chlorinating and carbonylating agent ensures the formation of the chlorothioformate ester.

Solvolysis Mechanisms and Reactivity

The solvolysis of S-Isopropyl chlorothioformate has been extensively studied to elucidate its reaction pathways. Key findings include:

Grunwald-Winstein Analysis

The extended Grunwald-Winstein equation (Equation 1) was applied to correlate solvent effects on solvolysis rates:

$$
\log k = l \cdot N + m \cdot Y + c
$$

Where:

  • $$ l $$ = Sensitivity to solvent nucleophilicity
  • $$ m $$ = Sensitivity to solvent ionizing power
  • $$ N $$, $$ Y $$, $$ c $$ = Solvent parameters

For S-isopropyl chlorothioformate, the values were $$ l = 0.38 $$ and $$ m = 0.72 $$. These parameters indicate a dominant SN1 mechanism with modest rear-side nucleophilic solvation. In contrast, its oxygen analog (isopropyl chloroformate) exhibits dual mechanisms (SN1 and SN2) depending on solvent properties.

Solvent-Dependent Pathways

SolventDominant MechanismKey Observation
100% EthanolSN2 (Bimolecular)High nucleophilicity drives addition-elimination
Highly Ionizing Solvents (e.g., TFE)SN1 (Unimolecular)Carbocation stabilization via resonance

Negative entropies of activation ($$ \Delta S^\neq $$) further support the SN1 pathway, as the transition state is more ordered.

Comparative Reactivity with Analogues

S-Isopropyl chlorothioformate’s reactivity differs significantly from oxygen-based chloroformates:

PropertyS-Isopropyl ChlorothioformateIsopropyl Chloroformate
Rate of HydrolysisFaster (S > O)Slower
Dominant MechanismSN1Dual (SN1/SN2)
Entropy of ActivationNegative ($$ \Delta S^\neq $$)Positive (SN1) or negative (SN2)

The enhanced reactivity of sulfur derivatives is attributed to weaker resonance stabilization of the acylium ion intermediate, favoring carbocation formation.

Applications in Organic Synthesis

Polymer Synthesis

S-Isopropyl chlorothioformate serves as a ligand in synthesizing polymers such as:

  • Levulinate: Derived from biorenewable sources, used in biodegradable materials.
  • α-Type Carrageenan: A sulfated polysaccharide with applications in food and pharmaceuticals.

Solvolysis Studies

The compound is a model substrate for investigating solvent effects on reaction mechanisms. Its sensitivity to $$ Y $$ (ionizing power) makes it valuable for testing solvent polarity and nucleophilicity scales.

Research Frontiers

Mechanistic Studies

Recent work highlights the role of mesomeric effects in stabilizing acylium ions during solvolysis. For example, sulfur’s weaker inductive pull compared to oxygen allows greater carbocation resonance stabilization, favoring SN1 pathways.

Isotope Analysis

Derivatization techniques using S-isopropyl chlorothioformate enable isotopic labeling in compounds like glyphosate and AMPA for environmental studies.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Last modified: 08-15-2023

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